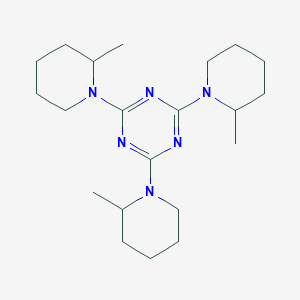![molecular formula C20H24Cl2N6O4 B11097044 2-(2,4-dichlorophenoxy)-N'-[2,6-di(morpholin-4-yl)pyrimidin-4-yl]acetohydrazide](/img/structure/B11097044.png)
2-(2,4-dichlorophenoxy)-N'-[2,6-di(morpholin-4-yl)pyrimidin-4-yl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-DICHLOROPHENOXY)-N’-[2,6-DI(4-MORPHOLINYL)-4-PYRIMIDINYL]ACETOHYDRAZIDE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of dichlorophenoxy and morpholinyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENOXY)-N’-[2,6-DI(4-MORPHOLINYL)-4-PYRIMIDINYL]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2,6-dichloro-4-(4-morpholinyl)pyrimidine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DICHLOROPHENOXY)-N’-[2,6-DI(4-MORPHOLINYL)-4-PYRIMIDINYL]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,4-DICHLOROPHENOXY)-N’-[2,6-DI(4-MORPHOLINYL)-4-PYRIMIDINYL]ACETOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-N’-[2,6-DI(4-MORPHOLINYL)-4-PYRIMIDINYL]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in a range of biological effects, from enzyme inhibition to receptor activation, depending on the context and concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural elements.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with comparable chemical properties.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): A selective herbicide used in agriculture.
Uniqueness
2-(2,4-DICHLOROPHENOXY)-N’-[2,6-DI(4-MORPHOLINYL)-4-PYRIMIDINYL]ACETOHYDRAZIDE stands out due to its combination of dichlorophenoxy and morpholinyl groups, which confer unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of specificity and versatility.
Properties
Molecular Formula |
C20H24Cl2N6O4 |
|---|---|
Molecular Weight |
483.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N'-(2,6-dimorpholin-4-ylpyrimidin-4-yl)acetohydrazide |
InChI |
InChI=1S/C20H24Cl2N6O4/c21-14-1-2-16(15(22)11-14)32-13-19(29)26-25-17-12-18(27-3-7-30-8-4-27)24-20(23-17)28-5-9-31-10-6-28/h1-2,11-12H,3-10,13H2,(H,26,29)(H,23,24,25) |
InChI Key |
DVTLNOHXYMNACM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)NNC(=O)COC3=C(C=C(C=C3)Cl)Cl)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



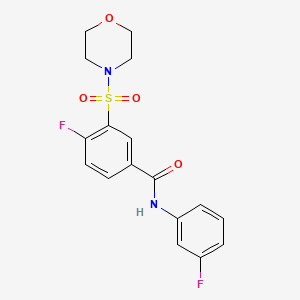
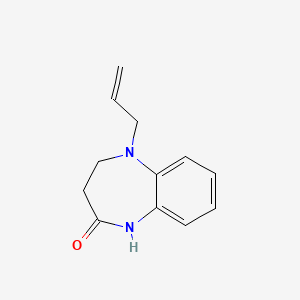
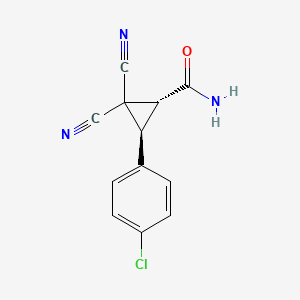
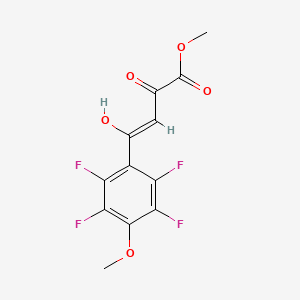
![N-[2-(Ethylsulfonyl)ethyl]benzenamine](/img/structure/B11097007.png)
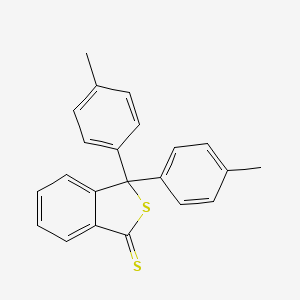
![N'-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide](/img/structure/B11097025.png)
![2-(4-bromophenyl)-2-oxoethyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11097039.png)
![1-[2-(4-Tert-butylphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B11097047.png)
![2,4-Bis[di(t-butoxycarbonyl)nitromethyl]-6-di(t-butoxycarbonyl)methyl-1,3,5-triazine](/img/structure/B11097053.png)
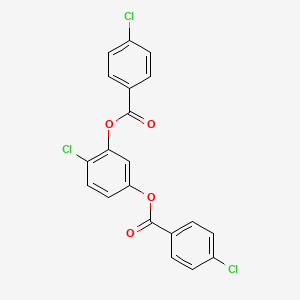
![(2E,5Z)-3-Cyclohexyl-5-[(2,4-dichlorophenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11097063.png)
